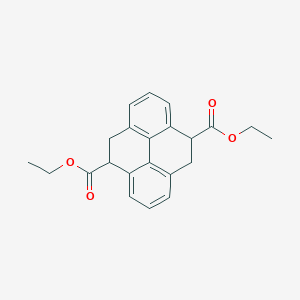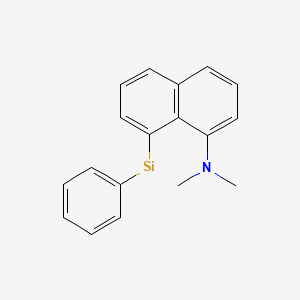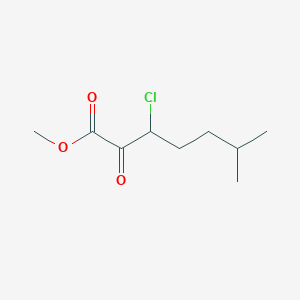![molecular formula C37H53NO3 B14291384 3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid CAS No. 124591-85-1](/img/structure/B14291384.png)
3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of spiro compounds, characterized by a spiro linkage between two cyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a benzopyran precursor. This step often requires a Lewis acid catalyst to facilitate the cyclization process.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.
Aplicaciones Científicas De Investigación
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with DNA or proteins can influence cellular processes like replication or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Similar spiro structure but with different substituents.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: Another spiro compound with distinct functional groups.
Uniqueness
3’,3’-Dimethyl-1’-octadecyl-1’,3’-dihydrospiro[1-benzopyran-2,2’-indole]-8-carboxylic acid stands out due to its specific combination of benzopyran and indole moieties, along with the long octadecyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
124591-85-1 |
|---|---|
Fórmula molecular |
C37H53NO3 |
Peso molecular |
559.8 g/mol |
Nombre IUPAC |
3',3'-dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-8-carboxylic acid |
InChI |
InChI=1S/C37H53NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-29-38-33-26-20-19-25-32(33)36(2,3)37(38)28-27-30-23-22-24-31(35(39)40)34(30)41-37/h19-20,22-28H,4-18,21,29H2,1-3H3,(H,39,40) |
Clave InChI |
UZZDXYDHLHESFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C(=CC=C4)C(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



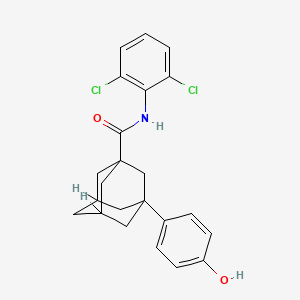
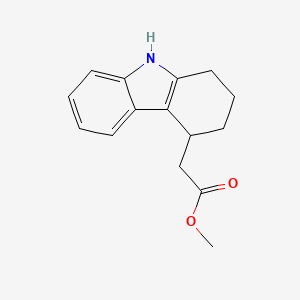
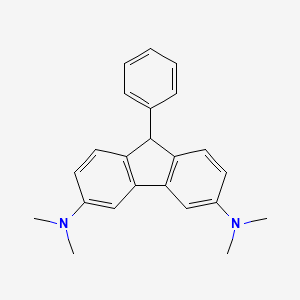
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
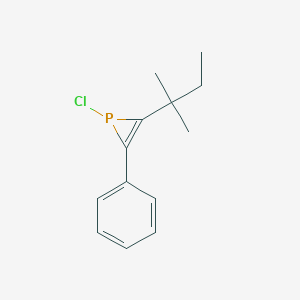
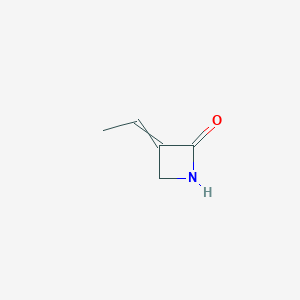

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
